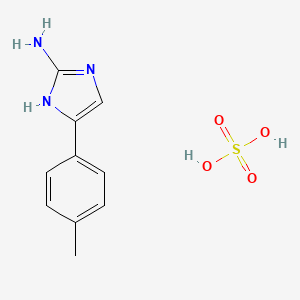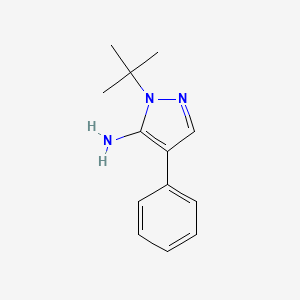
5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a 4-methylphenyl group suggests that the compound may exhibit unique chemical properties due to the electron-donating nature of the methyl group.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach is the sequential reaction of allenyl sulfonamides with amines, which allows for the regioselective construction of 4- and 5-functionalized imidazoles, depending on the substituents on the nitrogen atoms . Although the specific synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is influenced by the substituents attached to the imidazole ring. In the case of 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1), the 4-methylphenyl group would likely impact the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The papers provided do not offer specific insights into the molecular structure of this compound, but general principles of imidazole chemistry can be applied to hypothesize its characteristics .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in multi-component condensation reactions to form tetrasubstituted imidazoles . Additionally, they can react with triethylamine to undergo rearrangements, leading to the formation of different heterocyclic compounds such as imidazo[1,2-a]pyridines and indoles . These reactions highlight the versatility and reactivity of imidazole derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like 5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) are determined by their molecular structure. The presence of a sulphate group would make the compound more polar and potentially more soluble in water. The specific properties such as melting point, boiling point, solubility, and stability would depend on the precise structure and substituents of the compound. The provided papers do not discuss these properties for the specific compound, but general trends in imidazole chemistry can provide some predictions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;1-5(2,3)4/h2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVONPTYOYJYAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-1H-imidazol-2-amine sulphate (2:1) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)


![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)


